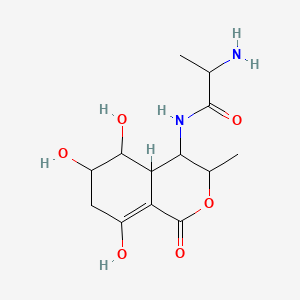
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, also known as actinobolin, is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a benzopyran ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- typically involves the use of microbial fermentation. The bacteria Streptomyces coelicolor and Escherichia coli are commonly employed for this purpose . The fermentation process involves cultivating these bacteria under specific conditions, followed by extraction and purification of the compound.
Industrial Production Methods
Industrial production of this compound also relies on microbial fermentation. The process is scaled up in bioreactors where optimal conditions for bacterial growth and compound production are maintained. After fermentation, the compound is extracted using solvent extraction methods and further purified through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- (S)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- ®-
Uniqueness
The uniqueness of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- lies in its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse reactivity and wide range of applications .
Biological Activity
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- is a compound with significant biological activity. It is structurally related to actinobolin, an antibiotic produced by Streptomyces griseoviridus var atrofaciens and has been investigated for its potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H20N2O6
- Molecular Weight : 300.31 g/mol
- CAS Number : 24397-89-5
- Density : Approximately 1.2243 g/cm³
- pKa Values : 7.5 and 8.8 at 25°C
Propanamide exhibits its biological effects primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The compound has been shown to inhibit specific enzymes and pathways that are critical for cancer cell growth.
Enzyme Inhibition
Research indicates that propanamide can inhibit certain kinases and other enzymes involved in cell cycle regulation. This inhibition leads to reduced proliferation rates in various cancer cell lines.
Anticancer Activity
Propanamide has demonstrated notable anticancer properties in vitro:
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
As a derivative of actinobolin, propanamide retains antimicrobial properties:
- In Vitro Studies :
-
Comparison with Actinobolin :
- Similar to actinobolin, propanamide's antimicrobial activity is attributed to its ability to inhibit ribosomal function in bacteria.
Study 1: Anticancer Efficacy
A study involving the administration of propanamide to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The results highlighted the compound's potential as a therapeutic agent in oncology.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Propanamide | 60 |
Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, propanamide showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Properties
CAS No. |
11002-80-5 |
|---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-amino-N-(5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl)propanamide |
InChI |
InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19) |
InChI Key |
PQVQBAAWCOTEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















